molecular formula C15H24BrN3O3S B12623393 C15H24BrN3O3S

C15H24BrN3O3S

Cat. No.: B12623393
M. Wt: 406.3 g/mol
InChI Key: TYIDDGRIJUMSPE-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R)-1-(4-bromophenyl)propyl]-3-[3-(N-methylmethanesulfonamido)propyl]urea involves multiple steps. The initial step typically includes the preparation of the bromophenylpropyl intermediate, followed by the introduction of the N-methylmethanesulfonamido group. The final step involves the formation of the urea linkage under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(1R)-1-(4-bromophenyl)propyl]-3-[3-(N-methylmethanesulfonamido)propyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenylpropyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1-[(1R)-1-(4-bromophenyl)propyl]-3-[3-(N-methylmethanesulfonamido)propyl]urea is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-[(1R)-1-(4-bromophenyl)propyl]-3-[3-(N-methylmethanesulfonamido)propyl]urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-[(1R)-1-(4-bromophenyl)propyl]-3-[3-(N-methylmethanesulfonamido)propyl]urea include:

Uniqueness

The uniqueness of 1-[(1R)-1-(4-bromophenyl)propyl]-3-[3-(N-methylmethanesulfonamido)propyl]urea lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H24BrN3O3S

Molecular Weight

406.3 g/mol

IUPAC Name

3-hexyl-5-methyl-5-[2-(1,3,4-thiadiazol-2-ylamino)acetyl]oxolan-2-one;hydrobromide

InChI

InChI=1S/C15H23N3O3S.BrH/c1-3-4-5-6-7-11-8-15(2,21-13(11)20)12(19)9-16-14-18-17-10-22-14;/h10-11H,3-9H2,1-2H3,(H,16,18);1H

InChI Key

TYIDDGRIJUMSPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(OC1=O)(C)C(=O)CNC2=NN=CS2.Br

Origin of Product

United States

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